Mpo-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mpo-IN-3 is a potent inhibitor of myeloperoxidase, an enzyme that belongs to the peroxidase superfamily and contains heme. Myeloperoxidase is primarily found in neutrophils and monocytes, where it plays a crucial role in the body’s immune response by producing reactive oxygen species to combat pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Mpo-IN-3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Mpo-IN-3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert the oxidized form of this compound back to its original state.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Mpo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Biology: Helps in understanding the role of myeloperoxidase in biological systems, including its involvement in immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, neurodegenerative diseases, and certain cancers.
Industry: Used in the development of diagnostic assays and as a reference compound in quality control processes .
Wirkmechanismus
Mpo-IN-3 exerts its effects by binding to the active site of myeloperoxidase, thereby inhibiting its enzymatic activity. This inhibition prevents the enzyme from producing reactive oxygen species, which are involved in various inflammatory and immune responses. The molecular targets and pathways involved include the heme group of myeloperoxidase and the associated signaling pathways that regulate immune cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl lysyltyrosylcysteine amide: Another inhibitor of myeloperoxidase, but with different potency and specificity.
3-alkylfluoroindole inhibitors: Similar in function but differ in their chemical structure and mechanism of inhibition
Uniqueness of Mpo-IN-3
This compound is unique due to its high potency and specificity for myeloperoxidase. It has been extensively studied and characterized, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit myeloperoxidase without affecting other enzymes in the peroxidase family sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H22ClN3O3S |
---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20,23);1H |
InChI-Schlüssel |
VSIRCLPNEYEPPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)NC(=S)N2CCCCN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.